molecular formula C6H16Si B108246 Triethyl(silane-d) CAS No. 1631-33-0

Triethyl(silane-d)

Cat. No.: B108246
CAS No.: 1631-33-0
M. Wt: 117.28 g/mol
InChI Key: AQRLNPVMDITEJU-WHRKIXHSSA-N
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Description

Triethyl(silane-d), also known as deuterated triethylsilane, is an organosilicon compound with the formula (C₂H₅)₃SiD. This compound is a deuterated version of triethylsilane, where the hydrogen atom is replaced by deuterium. It is a colorless liquid used primarily in organic synthesis as a reducing agent and a precursor to silyl ethers .

Mechanism of Action

Target of Action

Triethyl(silane-d) primarily targets electron-deficient centers . The polar nature of the Si-H bond enables triethyl(silane-d) to act as a hydride donor to these centers .

Mode of Action

The Si-H bond in triethyl(silane-d) is the main player in its mechanism of action . This bond is reactive, and the hydrogen atom can be transferred to an unsaturated organic compound by breaking this bond . This transfer helps the other molecule reduce it .

Biochemical Pathways

Triethyl(silane-d) is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It is often used in studies of hydrosilylation catalysis . The reduction of α,β-unsaturated ketones or aldehydes with triethyl(silane-d) gives 1,4-addition resulting in reduction of the double bond .

Pharmacokinetics

Its physical properties such as boiling point (107–108 °c), density (0737 g/mL at 25 °C), and log P (308) can provide some insights . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of triethyl(silane-d)'s action is the reduction of the target molecule . For example, it can reduce primary alcohols and ethers to the corresponding hydrocarbons . It can also reduce α,β-unsaturated ketones or aldehydes, resulting in the reduction of the double bond .

Action Environment

The action of triethyl(silane-d) can be influenced by the environment. For instance, while most reduction reactions occur in an alkaline environment, triethyl(silane-d) can act as a reducing agent in acidic environments such as TFA . This versatility makes it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethyl(silane-d) typically involves the reaction between triethylchlorosilane and a reducing agent. One common method employs lithium aluminum deuteride (LiAlD₄), which reduces triethylchlorosilane to triethyl(silane-d) while liberating aluminum chloride and deuterium gas . The reaction conditions must be carefully controlled to ensure high yields and purity levels.

Industrial Production Methods: In industrial settings, the production of triethyl(silane-d) follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that allow precise control over temperature, pressure, and reactant concentrations to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Triethyl(silane-d) undergoes various chemical reactions, primarily due to the reactive Si-D bond. These reactions include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reduction of carbonyl compounds with triethyl(silane-d) yields deuterated alcohols .

Comparison with Similar Compounds

Uniqueness: Triethyl(silane-d) is unique due to the presence of deuterium, which makes it particularly valuable for labeling studies and mechanistic investigations. The deuterium atom provides distinct spectroscopic signatures, allowing researchers to track the compound’s behavior in various reactions .

Properties

IUPAC Name

deuterio(triethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLNPVMDITEJU-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[SiH](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450711
Record name Triethyl(silane-d)
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Molecular Weight

117.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-33-0
Record name Triethylsilane-d
Source CAS Common Chemistry
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Record name Triethyl(silane-d)
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Record name 1631-33-0
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Synthesis routes and methods I

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
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lactam
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Synthesis routes and methods II

Procedure details

(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester (988 mg, 3.30 mmol) was dissolved in CH2Cl2 (20 ml) under an atmosphere of dry N2. To this solution was added triethylsilane (2.10 ml, 13.2 mmol), triethylamine (330 μl, 2.37 mmol) and palladium(II) chloride (165 mg). The reaction was then heated to reflux and stirred at this temperature for one hour. The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml). The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH. The CH2Cl2 layer was dried over MgSO4, filtered and concentrated under vacuum to give the titled compound along with unreacted triethylsilane: C.I. m/z 166 [M+1].
Name
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
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988 mg
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20 mL
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palladium(II) chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyl(silane-d)
Reactant of Route 2
Triethyl(silane-d)
Reactant of Route 3
Triethyl(silane-d)
Reactant of Route 4
Triethyl(silane-d)
Reactant of Route 5
Triethyl(silane-d)
Reactant of Route 6
Triethyl(silane-d)

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